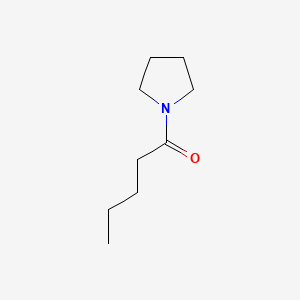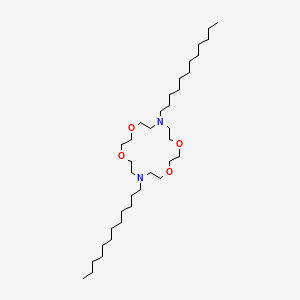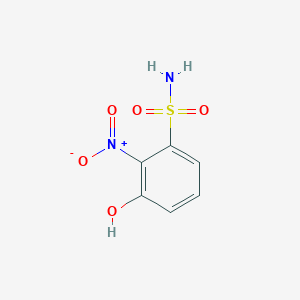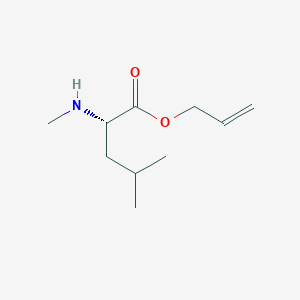
Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- is a complex organic compound characterized by the presence of an amino group, an iodine atom, and a trifluoromethyl group attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- typically involves multiple steps. One common method starts with the iodination of a precursor compound, such as methyl anthranilate, followed by a series of reactions including Sandmeyer reaction and chlorination . The final product is obtained through hydrolysis and purification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce production costs. Key steps include iodination, chlorination, and hydrolysis, with careful control of reaction conditions to ensure high purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the benzoic acid core.
Reduction: Reduction reactions can alter the oxidation state of the iodine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives with altered functional groups, while substitution reactions can produce a wide range of substituted benzoic acids .
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique functional groups make it useful in studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism by which Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- exerts its effects involves interactions with specific molecular targets. The amino group can participate in hydrogen bonding, while the iodine and trifluoromethyl groups can influence the compound’s electronic properties. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other substituted benzoic acids such as:
- 2-Amino-5-iodobenzoic acid
- 2-Amino-4-(trifluoromethyl)benzoic acid
- 2-Chloro-5-iodobenzoic acid
Uniqueness
What sets Benzoic acid, 2-amino-5-iodo-4-(trifluoromethyl)- apart is the combination of its functional groups. The presence of both iodine and trifluoromethyl groups on the same molecule provides unique electronic and steric properties, making it particularly useful in specialized applications .
Eigenschaften
Molekularformel |
C8H5F3INO2 |
|---|---|
Molekulargewicht |
331.03 g/mol |
IUPAC-Name |
2-amino-5-iodo-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H5F3INO2/c9-8(10,11)4-2-6(13)3(7(14)15)1-5(4)12/h1-2H,13H2,(H,14,15) |
InChI-Schlüssel |
GFDBIFVBTCARSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)C(F)(F)F)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Glycinamide,N-[(phenylmethoxy)carbonyl]glycylglycyl-L-phenylalanyl-N-[[2-(phenylmethoxy)-2-oxoethoxy]methyl]-](/img/structure/B14067101.png)








